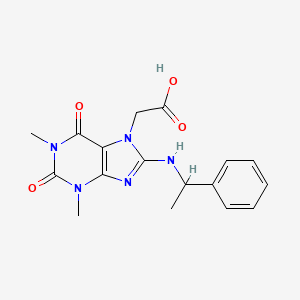
2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound with a purine base structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a purine ring system substituted with various functional groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the phenylethylamino group and the acetic acid moiety. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as guanine derivatives.
Substitution Reactions: Introduction of the 1,3-dimethyl groups and the phenylethylamino group through nucleophilic substitution reactions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is studied for its potential as a biochemical probe. It can be used to investigate the function of purine-related enzymes and pathways.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its structure suggests potential activity as an antiviral, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in various disease models.
Industry
In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has a phenylethylamino group, which may enhance its binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(1-phenylethylamino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-10(11-7-5-4-6-8-11)18-16-19-14-13(22(16)9-12(23)24)15(25)21(3)17(26)20(14)2/h4-8,10H,9H2,1-3H3,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYCBUUENSUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820170.png)
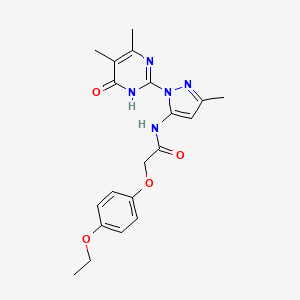

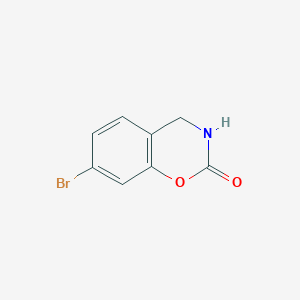
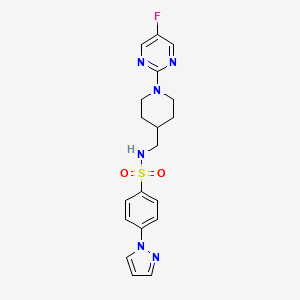
![3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2820178.png)
![4,4,4-Trifluoro-1-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)butan-1-one](/img/structure/B2820179.png)
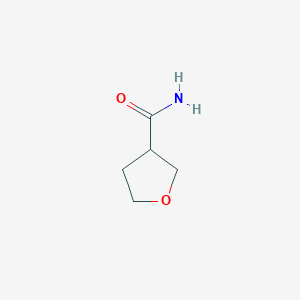
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)
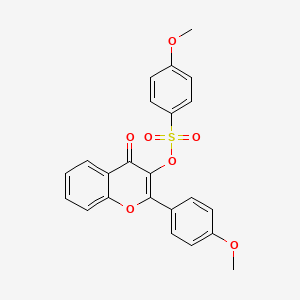
![N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B2820186.png)
![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)
